molecular formula C15H12Cl2N2S B2503099 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride CAS No. 2138118-42-8

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride

Cat. No. B2503099
CAS RN: 2138118-42-8
M. Wt: 323.24
InChI Key: FQJMJQGVZPAWMG-UHFFFAOYSA-N
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Description

“3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride” is characterized by the presence of a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, demonstrating potent cytotoxic effects on prostate cancer cells . The compound’s structure and mechanism of action warrant further exploration in cancer research.

Antimicrobial Properties

Thiazoles exhibit antimicrobial activity. Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers have also explored novel analogues, such as 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol compounds, for potential antimicrobial applications . Investigating their efficacy against specific pathogens could yield valuable insights.

Neuroprotective Potential

Thiazoles have been explored for neuroprotective properties. Their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases warrants further investigation.

properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMJQGVZPAWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride

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